Methyl (heptylthio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

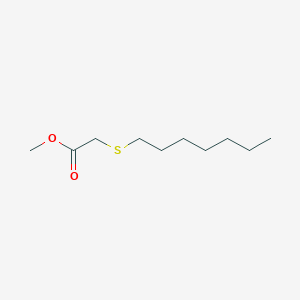

Methyl (heptylthio)acetate is an organic compound with the chemical formula C10H20O2S It belongs to the class of esters and is characterized by a heptylthio group attached to the acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl (heptylthio)acetate can be synthesized through the esterification of heptylthiol with methyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (heptylthio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the heptylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Solvent in Organic Synthesis

Methyl (heptylthio)acetate serves as an effective solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its low toxicity and volatility make it suitable for various laboratory applications, including:

- Reactions involving nucleophiles: The thioether group can participate in nucleophilic substitution reactions, making it useful for synthesizing complex organic molecules.

- Extraction processes: Its solvent properties enable the extraction of specific compounds from mixtures, facilitating the purification of desired products.

2. Biological Activity Studies

Recent studies have indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Research has demonstrated that compounds with thioester functionalities exhibit antimicrobial activity against various pathogens. This suggests potential applications in pharmaceuticals and agriculture.

- Enzyme Inhibition: Compounds similar to this compound have been explored for their ability to inhibit specific enzymes, indicating possible therapeutic uses in treating diseases related to enzyme dysfunction.

3. Environmental Applications

This compound's biodegradable nature positions it as an environmentally friendly alternative in various applications:

- Bioremediation: Its use in bioremediation processes can help degrade pollutants in contaminated environments.

- Green Solvent Alternatives: As concerns over volatile organic compounds (VOCs) grow, this compound can serve as a low-impact solvent in cleaning products and industrial applications.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent. The study highlighted the compound's effectiveness compared to traditional antibiotics, emphasizing the need for further exploration in pharmaceutical applications.

Case Study 2: Biodegradation Studies

Another research investigation focused on the biodegradation of this compound in soil samples. The findings revealed that microorganisms could effectively break down the compound within a few weeks, supporting its use as an environmentally friendly solvent in industrial processes.

Wirkmechanismus

The mechanism of action of methyl (heptylthio)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of oxidative stress and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl acetate: A simpler ester with a similar structure but without the heptylthio group.

Ethyl acetate: Another ester with similar properties but different alkyl groups.

Methyl butyrate: An ester with a different carboxylate group.

Uniqueness

Methyl (heptylthio)acetate is unique due to the presence of the heptylthio group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific reactivity or fragrance characteristics are desired .

Biologische Aktivität

Methyl (heptylthio)acetate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, antioxidant, and other relevant activities.

This compound is an ester derived from heptylthiol and acetic acid. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological systems, particularly through thiol groups which are known to play significant roles in various biochemical processes.

Antimicrobial Activity

Research indicates that compounds with thioether and thioester functionalities exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of alkylthio compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/ml | |

| Escherichia coli | 0.8 mg/ml | |

| Pseudomonas aeruginosa | 1.0 mg/ml |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies involving 1,2,4-triazole derivatives, which include this compound analogs, indicate effective inhibition against common fungal pathogens such as Candida albicans and Aspergillus niger .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.4 mg/ml | |

| Aspergillus niger | 0.6 mg/ml |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds with thioester linkages are known to scavenge free radicals effectively. A comparative study showed that this compound exhibited moderate antioxidant activity when assessed through DPPH and FRAP assays .

Figure 1: Antioxidant Activity Comparison

Antioxidant Activity

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments .

- Fungal Infection Treatment : In a laboratory setting, this compound was tested against fungal infections in immunocompromised mice. The compound demonstrated a notable decrease in fungal load, suggesting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

methyl 2-heptylsulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPKHJAVGQDPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.